3-Amino-2-(4-methylphenyl)-4(3H)-quinazolinone belongs to the 4(3H)-quinazolinone family, a group of nitrogen-containing heterocyclic compounds. 4(3H)-quinazolinones are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities. [] These compounds are found in various natural products and have been extensively investigated for their potential applications in pharmaceuticals and agrochemicals.
3-Amino-2-(p-tolyl)quinazolin-4(3H)-one is a compound belonging to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinazolinone core structure substituted with an amino group and a p-tolyl group, making it of interest for various pharmacological studies.
The compound can be synthesized through various chemical methods, primarily involving the reaction of anthranilamide derivatives with p-tolyl aldehyde or other aromatic amines. Research has shown that this compound can be obtained in good yields using conventional heating or microwave-assisted synthesis techniques .
3-Amino-2-(p-tolyl)quinazolin-4(3H)-one is classified as a heterocyclic compound, specifically a quinazolinone derivative. Quinazolines have been extensively studied for their potential as therapeutic agents due to their ability to inhibit various biological targets.
The synthesis of 3-amino-2-(p-tolyl)quinazolin-4(3H)-one typically involves the following steps:
For example, one method reported involves refluxing a mixture of anthranilamide (681 mg), p-tolualdehyde (661 mg), and iodine (1.397 g) in ethanol for five hours, yielding 980 mg of the desired compound with an 83% yield .
The molecular formula of 3-amino-2-(p-tolyl)quinazolin-4(3H)-one is C12H12N2O. Its structure includes:
The compound exhibits characteristic spectral data:
3-Amino-2-(p-tolyl)quinazolin-4(3H)-one can participate in various chemical reactions:
Technical details such as reaction conditions, yields, and specific reagents vary based on the desired transformation but generally follow established protocols for quinazoline derivatives .
The mechanism of action of 3-amino-2-(p-tolyl)quinazolin-4(3H)-one in biological systems is primarily linked to its ability to inhibit specific enzymes or receptors involved in disease processes. For instance, quinazoline derivatives have been shown to act as inhibitors of tyrosine kinases, which are crucial in cancer signaling pathways.
Studies suggest that this compound may exhibit anti-cancer properties by interfering with cell proliferation and inducing apoptosis in cancer cells, although specific pathways and targets require further investigation .
The compound's reactivity is influenced by its functional groups:
Relevant analyses include thermal stability assessments and solubility tests under varying conditions .
3-Amino-2-(p-tolyl)quinazolin-4(3H)-one is primarily used in medicinal chemistry research due to its potential therapeutic applications:
Research continues to explore its full potential across different fields of pharmacology and medicinal chemistry, highlighting the importance of this compound in ongoing scientific endeavors .
3-Amino-2-(p-tolyl)quinazolin-4(3H)-one is a nitrogen-containing heterocyclic compound featuring a bicyclic quinazolinone core with distinct substituents at positions 2 and 3. The molecular formula is C₁₅H₁₃N₃O, corresponding to a molecular weight of 251.29 g/mol. Its IUPAC name designates the methyl-substituted phenyl group ("p-tolyl") at position 2 and the amino group (-NH₂) attached to the N atom at position 3 of the quinazolin-4(3H)-one scaffold. The compound exhibits lactam–lactim tautomerism, where the 4-keto form predominates in solution and solid states due to thermodynamic stability [1] [8].
Key structural identifiers include:
Spectroscopic characterization reveals distinctive features:
Table 1: Molecular Identifiers for 3-Amino-2-(p-tolyl)quinazolin-4(3H)-one
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O |
| Molecular Weight | 251.29 g/mol |
| SMILES | CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N |
| InChIKey | WAFIOECZTXVOGL-UHFFFAOYSA-N |
| CAS Registry Number | 854350 |
The compound is a crystalline solid with a melting point range of 176–179°C, characteristic of fused quinazolinone systems. It exhibits low aqueous solubility (<0.1 mg/mL at 25°C) due to its predominantly hydrophobic structure. The calculated octanol-water partition coefficient (log P) is 2.8, indicating moderate lipophilicity suitable for membrane permeation [1] [6].
Acid-Base Behavior:
Stability Profile:
Table 2: Experimental and Predicted Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Melting Point | 176–179°C | Experimental [10] |
| log P (octanol/water) | 2.8 | Calculated [6] |
| Aqueous Solubility | <0.1 mg/mL (25°C) | Shake-flask [6] |
| pKa (3-amino group) | 3.2 | DFT Prediction [4] |
| Stability (solid) | >24 months | ICH Guidelines [7] |
Single-crystal X-ray diffraction of the closely related analogue 3-amino-2-propylquinazolin-4(3H)-one reveals key geometric features applicable to the p-tolyl derivative. The quinazolinone core is nearly planar, with a maximum deviation of 0.08 Å from the mean plane. The dihedral angle between the quinazolinone ring and the p-tolyl group is 88.98°, indicating near-perpendicular orientation. This orthogonal arrangement minimizes steric clash and facilitates π-system interactions [2].
Intermolecular Interactions:
Molecular Packing:The crystal structure belongs to the monoclinic space group P2₁/c with unit cell parameters a = 10.21 Å, b = 5.98 Å, c = 18.37 Å, β = 94.8°, and Z = 4. The presence of the p-tolyl methyl group enhances hydrophobic packing compared to unsubstituted phenyl analogues [2] [6].
Table 3: Crystallographic Parameters for Quinazolinone Analogues
| Parameter | 3-Amino-2-propylquinazolin-4(3H)-one | Predicted for p-Tolyl Derivative |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a=10.21 Å, b=5.98 Å, c=18.37 Å | Comparable |
| Dihedral Angle (Ring-Substituent) | 88.98° | ~89° |
| π-π Stacking Distance | 3.616 Å | 3.60–3.65 Å |
Electronic Properties:Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) show that the p-tolyl substituent enhances electron delocalization compared to aliphatic chains. Key electronic parameters include:
Substituent Effects:
Physicochemical Comparisons:
Table 4: Comparative Electronic and Structural Properties of Quinazolinone Derivatives
| Derivative | HOMO-LUMO Gap (eV) | log P | Dihedral Angle (°) | Key Distinguishing Feature |
|---|---|---|---|---|
| 3-Amino-2-(p-tolyl)quinazolin-4(3H)-one | 3.8 | 2.8 | 89 | Enhanced π-stacking |
| 3-Amino-2-propylquinazolin-4(3H)-one | 4.1 | 2.1 | 89 | Flexible alkyl chain [2] |
| 7-Chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one | 3.9 | 4.3 | 85 | Halogen bonding capability [6] |
| 3-Amino-2-phenylquinazolin-4(3H)-one | 3.8 | 2.5 | 90 | Lacks methyl hydrophobicity [10] |
| 6-Nitro-3-amino-2-methylquinazolin-4(3H)-one | 3.4 | 1.9 | – | Electron-withdrawing nitro group [7] |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.: